REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9](OOC(=O)C1C=CC=CC=1)(=[O:16])C1C=CC=CC=1.FC(F)(F)C(O)=O>CO>[Cl:8][C:5]1[N:6]=[C:7]([CH2:9][OH:16])[C:2]([F:1])=[CH:3][N:4]=1
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
450 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting colorless clear solution is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through for 5 minutes and it
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting residue is diluted with chloroform (50 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is re-extracted with chloroform (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with gradient of ethyl acetate/dichloromethane (0% to 30%)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |